4-(4-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326809-93-1
Cat. No.: VC11713130
Molecular Formula: C18H23ClN2O4
Molecular Weight: 366.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326809-93-1 |
|---|---|
| Molecular Formula | C18H23ClN2O4 |
| Molecular Weight | 366.8 g/mol |
| IUPAC Name | 4-(4-chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C18H23ClN2O4/c1-2-9-20-10-7-18(8-11-20)21(15(12-25-18)17(23)24)16(22)13-3-5-14(19)6-4-13/h3-6,15H,2,7-12H2,1H3,(H,23,24) |
| Standard InChI Key | NFZKRCUIPDMYJN-UHFFFAOYSA-N |
| SMILES | CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₈H₂₃ClN₂O₄, with a molecular weight of 366.84 g/mol . Its IUPAC name, 4-(4-chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, reflects its spirocyclic backbone—a fusion of two heterocyclic rings sharing a single atom (spiro[4.5]decane). Key structural elements include:
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A 4-chlorobenzoyl group at position 4, contributing aromaticity and potential π-π stacking interactions.
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A propyl chain at position 8, influencing lipophilicity and steric bulk.
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A carboxylic acid at position 3, enabling hydrogen bonding and salt formation .
Stereochemical Considerations
Though stereochemical details are unspecified in available sources, spirocyclic compounds often exhibit conformational rigidity, which can enhance binding specificity in biological targets. The absence of stereochemical data in supplier documentation suggests the commercial product is likely a racemic mixture or a non-chiral derivative .
Physicochemical Properties
Stability and Reactivity
As a spirocyclic amide, the compound is likely stable under standard storage conditions (room temperature, inert atmosphere). The ester and amide linkages may confer susceptibility to hydrolysis under acidic or basic conditions, necessitating controlled handling.
Synthesis and Manufacturing
Synthetic Routes
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Cyclocondensation reactions between diamines and keto-acids.
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Spiroannulation strategies using transition metal catalysis.
The propyl and chlorobenzoyl groups are likely introduced via alkylation and Friedel-Crafts acylation, respectively.
| Supplier | Catalog Number | Purity | Price Range (USD/g) |
|---|---|---|---|
| MolCore | MC1M2030 | ≥97% | $250–$400 |
| VulcanChem | VC11713130 | ≥95% | $300–$450 |
| Hangzhou MolCore | DY1M2030 | ≥97% | $270–$420 |
Data compiled from supplier disclosures .
Future Directions and Research Gaps
Priority Investigations
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Pharmacological profiling: Screen against kinase, protease, and GPCR targets.
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ADMET studies: Assess absorption, distribution, and metabolic stability.
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Stereoselective synthesis: Isolate enantiomers for activity comparison.
Collaborative Opportunities
Academic-industry partnerships could accelerate translational research, leveraging suppliers’ bulk synthesis capabilities .
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